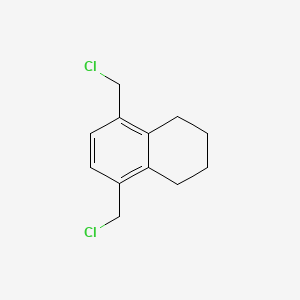
CID 78062204
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier CID 78062204 is a chemical entity with unique properties and applications. It is important to understand its structure, synthesis, reactions, and applications to appreciate its significance in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CID 78062204 involves specific chemical reactions and conditions. Detailed synthetic routes and reaction conditions are documented in various patents and scientific literature . These methods typically involve the use of specific reagents and catalysts to achieve the desired chemical transformations.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical processes that ensure high yield and purity. These methods are optimized for efficiency and cost-effectiveness, often using advanced technologies and equipment.
Chemical Reactions Analysis
Types of Reactions: CID 78062204 undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and properties.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products are often characterized using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Scientific Research Applications
CID 78062204 has a wide range of applications in scientific research. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it may be used to investigate biochemical pathways and molecular interactions. In medicine, this compound could be explored for its potential therapeutic effects. Additionally, it has industrial applications in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of CID 78062204 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the compound’s structure and properties . Understanding the mechanism of action is crucial for developing new applications and optimizing its use in different fields.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to CID 78062204 can be identified using databases such as PubChem . These compounds may share structural similarities and exhibit comparable properties.
Uniqueness: this compound is unique due to its specific chemical structure and properties. Comparing it with similar compounds helps highlight its distinct features and potential advantages in various applications.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Understanding its synthesis, reactions, applications, and mechanism of action is essential for leveraging its full potential.
Properties
Molecular Formula |
Gd5Ge4 |
|---|---|
Molecular Weight |
1076.8 g/mol |
InChI |
InChI=1S/5Gd.4Ge |
InChI Key |
DJOSHWGCHFGDRR-UHFFFAOYSA-N |
Canonical SMILES |
[Ge].[Ge].[Ge].[Ge].[Gd].[Gd].[Gd].[Gd].[Gd] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(E)-(4-ethyl-2,5-dioxoimidazolidin-4-yl)methylideneamino]urea](/img/structure/B14722474.png)

![Bicyclo[2.2.0]hexa-2,5-diene](/img/structure/B14722476.png)
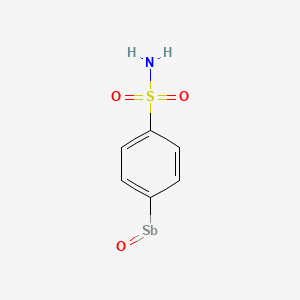
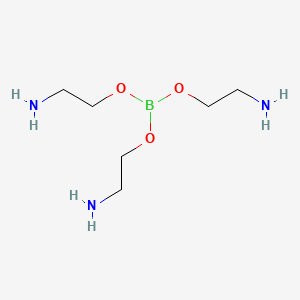
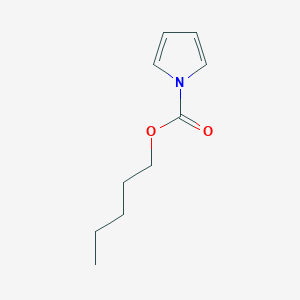
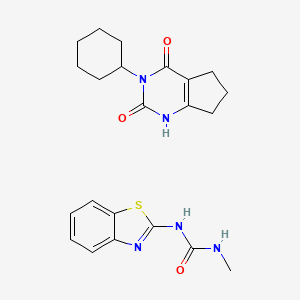
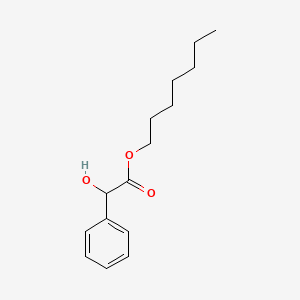
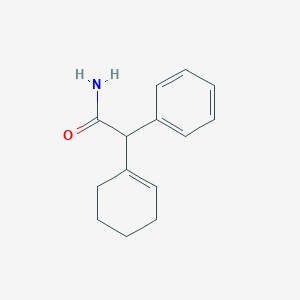


![4-[(3,4-Dichlorophenyl)methylideneamino]-5-methyl-2-propan-2-ylphenol](/img/structure/B14722530.png)
![2-(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)ethyl 2-(4-chloro-2-methylphenoxy)acetate](/img/structure/B14722537.png)
